molecular formula C13H15NO4 B255171 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid

4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid

カタログ番号 B255171
分子量: 249.26 g/mol
InChIキー: XKFPOICHSTXLIF-CMDGGOBGSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid, also known as EMA401, is a novel small molecule drug that has been developed for the treatment of neuropathic pain. Neuropathic pain is a chronic pain condition that is caused by damage or dysfunction of the nervous system. It is a complex and debilitating condition that affects millions of people worldwide. EMA401 has shown promising results in preclinical and clinical trials and has the potential to provide a new treatment option for patients suffering from neuropathic pain.

作用機序

4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid works by blocking the activity of a protein called the angiotensin II type 2 receptor (AT2R). The AT2R is involved in the regulation of pain signaling in the nervous system. By blocking the AT2R, 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid reduces the transmission of pain signals and provides relief from neuropathic pain.
Biochemical and Physiological Effects:
4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid has been shown to have a good safety profile in preclinical and clinical studies. It is rapidly absorbed after oral administration and is metabolized by the liver. 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid has a half-life of approximately 5 hours and is excreted in the urine. There have been no reports of significant adverse effects associated with the use of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid.

実験室実験の利点と制限

The advantages of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid for lab experiments include its high purity and stability, making it suitable for use in a wide range of assays and studies. The limitations of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid include its specificity for the AT2R, which may limit its use in studies of other pain pathways.

将来の方向性

There are several future directions for the development and use of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid. One area of research is the identification of biomarkers that can predict response to 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid treatment. Another area of research is the exploration of combination therapies that may enhance the efficacy of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid. Finally, there is a need for further studies to evaluate the long-term safety and efficacy of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid in patients with neuropathic pain.
Conclusion:
4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid is a promising new drug for the treatment of neuropathic pain. Its mechanism of action, safety profile, and efficacy make it a promising option for patients suffering from this debilitating condition. Further research is needed to fully understand the potential of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid and to identify ways to optimize its use in the treatment of neuropathic pain.

合成法

The synthesis of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid involves the reaction of 4-chloro-3-methyl-4-oxo-2-butenoic acid with 4-ethoxyaniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid. The synthesis of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid has been optimized to produce high yields and purity, making it suitable for further development and testing.

科学的研究の応用

4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid has been extensively studied in preclinical and clinical trials for the treatment of neuropathic pain. Preclinical studies have shown that 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid is effective in reducing pain behaviors in animal models of neuropathic pain. Clinical trials have also demonstrated the efficacy of 4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid in reducing pain intensity and improving quality of life in patients with neuropathic pain.

特性

製品名

4-(4-Ethoxyanilino)-3-methyl-4-oxo-2-butenoic acid

分子式

C13H15NO4

分子量

249.26 g/mol

IUPAC名

(E)-4-(4-ethoxyanilino)-3-methyl-4-oxobut-2-enoic acid

InChI

InChI=1S/C13H15NO4/c1-3-18-11-6-4-10(5-7-11)14-13(17)9(2)8-12(15)16/h4-8H,3H2,1-2H3,(H,14,17)(H,15,16)/b9-8+

InChIキー

XKFPOICHSTXLIF-CMDGGOBGSA-N

異性体SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C/C(=O)O)/C

SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC(=O)O)C

正規SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC(=O)O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。